molecular formula C14H17BrO5 B2432296 Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate CAS No. 881459-78-5

Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate

Cat. No.: B2432296
CAS No.: 881459-78-5
M. Wt: 345.189
InChI Key: NMIIWJOEBCCAIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate typically involves the reaction of 5-bromo-2-ethoxy-4-formylphenol with isopropyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety and environmental controls to handle the brominated intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The bromine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl (5-bromo-2-methoxy-4-formylphenoxy)acetate
  • Isopropyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate
  • Isopropyl (5-bromo-2-ethoxy-4-hydroxyphenoxy)acetate

Uniqueness

Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate is unique due to the presence of both the bromine atom and the aldehyde group, which confer specific reactivity and binding properties. The ethoxy group also contributes to its solubility and overall chemical behavior .

Properties

IUPAC Name

propan-2-yl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO5/c1-4-18-12-5-10(7-16)11(15)6-13(12)19-8-14(17)20-9(2)3/h5-7,9H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIIWJOEBCCAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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